Naphthalene-1,4-diamine
Overview
Description
Naphthalene-1,4-diamine, also known as 1,4-diaminonaphthalene, is an organic compound with the chemical formula C10H10N2. It is a white to light yellow crystalline solid that is primarily used in the synthesis of dyes, pigments, and other organic compounds. This compound is known for its aromatic properties and is a derivative of naphthalene, a polycyclic aromatic hydrocarbon.
Biochemical Analysis
Biochemical Properties
1,4-Naphthalenediamine plays a crucial role in biochemical reactions, particularly in the formation of Schiff bases and coordination complexes. It interacts with enzymes, proteins, and other biomolecules through its amine groups, which can form hydrogen bonds and coordinate with metal ions. For instance, 1,4-Naphthalenediamine can form complexes with transition metals such as copper, zinc, and iron, which can influence the activity of metalloenzymes. Additionally, it can react with aldehydes and ketones to form Schiff bases, which are important intermediates in various biochemical pathways .
Cellular Effects
1,4-Naphthalenediamine has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,4-Naphthalenediamine can interact with cellular receptors and enzymes, leading to changes in signal transduction pathways. This can result in altered gene expression and metabolic activity, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1,4-Naphthalenediamine involves its ability to bind to biomolecules and modulate their activity. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. For instance, 1,4-Naphthalenediamine can inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, 1,4-Naphthalenediamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Naphthalenediamine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that 1,4-Naphthalenediamine can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound .
Dosage Effects in Animal Models
The effects of 1,4-Naphthalenediamine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth. At high doses, 1,4-Naphthalenediamine can exhibit toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
1,4-Naphthalenediamine is involved in several metabolic pathways, including those related to its biotransformation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to facilitate its excretion. Additionally, 1,4-Naphthalenediamine can influence metabolic flux by interacting with key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1,4-Naphthalenediamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, the compound can be taken up by cells via active transport mechanisms and distributed to specific organelles where it exerts its effects. The localization and accumulation of 1,4-Naphthalenediamine can significantly influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 1,4-Naphthalenediamine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 1,4-Naphthalenediamine can accumulate in the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Understanding the subcellular localization of 1,4-Naphthalenediamine is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,4-diamine can be synthesized through several methods. One common method involves the reduction of 1,4-dinitronaphthalene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and hydrogen pressure at 1-2 atm. Another method involves the reduction of 1,4-dinitronaphthalene using iron powder and hydrochloric acid, which also yields this compound .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of 1,4-dinitronaphthalene. This process is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form naphthalene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
Naphthalene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe.
Industry: It is used in the production of polymers and as a curing agent for epoxy resins
Mechanism of Action
The mechanism by which naphthalene-1,4-diamine exerts its effects involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. Its aromatic structure allows it to intercalate into DNA, making it useful in the study of DNA interactions and as a potential anticancer agent .
Comparison with Similar Compounds
Naphthalene-1,4-diamine is unique compared to other similar compounds due to its specific substitution pattern on the naphthalene ring. Similar compounds include:
- 1,2-Diaminonaphthalene
- 1,3-Diaminonaphthalene
- 1,5-Diaminonaphthalene
- 1,8-Diaminonaphthalene
- 2,3-Diaminonaphthalene
- 2,6-Diaminonaphthalene
- 2,7-Diaminonaphthalene
These compounds differ in the position of the amine groups on the naphthalene ring, which affects their chemical properties and reactivity. This compound is particularly notable for its use in the synthesis of specific dyes and pigments due to its unique reactivity .
Properties
IUPAC Name |
naphthalene-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBVMLGZPNDWJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025696 | |
Record name | 1,4-Naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-naphthalenediamine is a dark green to black crystalline solid. (NTP, 1992) | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2243-61-0 | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,4-Naphthalenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
248 °F (NTP, 1992) | |
Record name | 1,4-NAPHTHALENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20721 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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